molecular formula C23H18ClNO4 B2940107 (S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid CAS No. 1260608-79-4

(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

Cat. No. B2940107
CAS RN: 1260608-79-4
M. Wt: 407.85
InChI Key: IWNXWBFVGWGSRR-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings connected through a cyclopentane . The fluorene moiety is often used in the synthesis of various organic compounds due to its stable structure . The compound also contains a carboxylic acid group (-COOH), which is a common functional group in organic chemistry involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the fluorene moiety and the carboxylic acid group. Fluorene itself is a tricyclic molecule with a rigid and planar structure . The presence of the carboxylic acid group would add polarity to the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, fluorene and its derivatives are known to undergo various chemical reactions. For example, fluorene can be oxidized to fluorenone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Fluorene is a solid at room temperature and has a high melting point due to its rigid structure . The presence of the carboxylic acid group could potentially make the compound more polar and could affect its solubility in different solvents .

Scientific Research Applications

Peptide Synthesis

Fmoc-protected amino acids: are pivotal in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amino group during the assembly of the peptide chain, preventing unwanted side reactions. After the addition of each amino acid to the growing chain, the Fmoc group is selectively removed under basic conditions, allowing for the sequential build-up of the peptide .

Drug Discovery

In drug discovery, Fmoc-protected amino acids are used to create libraries of peptides that can be screened for biological activity. These peptides can mimic the active sites of proteins or block protein-protein interactions, leading to the identification of new therapeutic agents.

Vaccine Development

Peptides synthesized using Fmoc chemistry can serve as antigens in vaccine development. They can be designed to mimic epitopes of pathogens, eliciting an immune response without the need for the pathogen itself, thus contributing to safer vaccine formulations.

Proteomics

Fmoc-protected amino acids are used in proteomics to synthesize peptides that are then used as standards or probes in mass spectrometry. This helps in the identification and quantification of proteins in complex biological samples.

Bioconjugation

The Fmoc group can also be used in bioconjugation techniques. It allows for the attachment of various functional groups to peptides or proteins, which can be used for targeting, imaging, or therapeutic purposes.

Material Science

Fmoc-protected amino acids are utilized in the field of material science to create self-assembling peptides. These peptides can form hydrogels, nanofibers, or other nanostructures with potential applications in tissue engineering and drug delivery systems.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism would depend on the target molecule in the body. If it’s used in a chemical reaction, the mechanism would depend on the other reactants and the conditions of the reaction .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid contact with skin and eyes, and to avoid inhaling any dust or aerosols that might be formed when handling the compound .

properties

IUPAC Name

(2S)-2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNXWBFVGWGSRR-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

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